

# An In-depth Technical Guide to **tert-Butyl 4-fluoro-2-nitrobenzoate**

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## **Compound of Interest**

**Compound Name:** *Tert-butyl 4-fluoro-2-nitrobenzoate*

**Cat. No.:** *B1441407*

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This guide provides a comprehensive technical overview of **tert-butyl 4-fluoro-2-nitrobenzoate**, a key building block in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug discovery and materials science, this document delves into the compound's identifiers, physicochemical properties, safety protocols, synthesis, and applications, grounding all information in established scientific literature and safety standards.

## Chemical Identity and Molecular Structure

**Tert-butyl 4-fluoro-2-nitrobenzoate** is a substituted aromatic compound featuring a benzoic acid core. The strategic placement of a fluorine atom at the 4-position, a nitro group at the 2-position, and a bulky tert-butyl ester group confers specific reactivity and physical properties, making it a valuable intermediate in multi-step syntheses.

## Synonyms and Identifiers

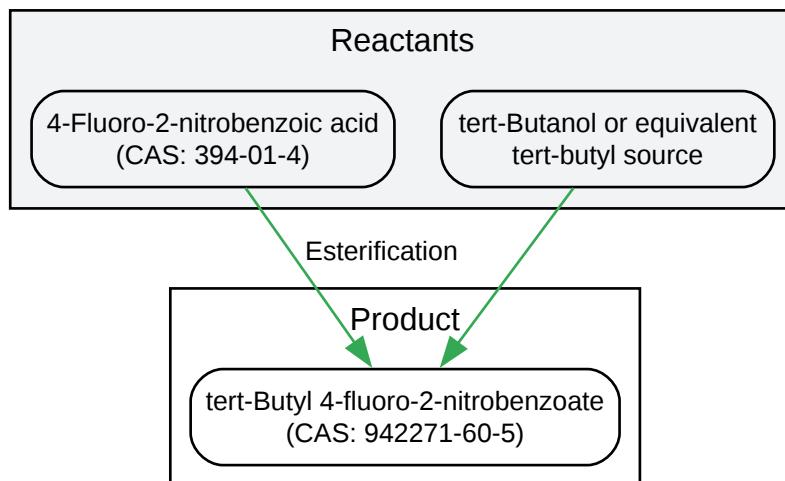
Accurate identification is critical in chemical synthesis. This section provides a consolidated list of names and registry numbers for **tert-butyl 4-fluoro-2-nitrobenzoate**. It is crucial to distinguish this compound from its isomers, such as tert-butyl 2-fluoro-4-nitrobenzoate (CAS 157665-46-8), which possesses different physical and chemical characteristics.

| Identifier Type   | Value   | Source  |
|-------------------|---|---|
| Primary Name      | tert-Butyl 4-fluoro-2-nitrobenzoate   | IUPAC   |
| CAS Number        | 942271-60-5   | Chemical Abstracts Service <a href="#">[1]</a><br><a href="#">[2]</a> |
| Molecular Formula | C <sub>11</sub> H <sub>12</sub> FNO <sub>4</sub>  | PubChem <a href="#">[2]</a>   |
| Molecular Weight  | 241.22 g/mol  | PubChem <a href="#">[2]</a>   |
| IUPAC Name        | tert-butyl 4-fluoro-2-nitrobenzoate   | PubChem <a href="#">[2]</a>   |
| InChI             | InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3            | PubChem <a href="#">[2]</a>   |
| InChIKey          | JLGPJOUWLXCECT-UHFFFAOYSA-N   | PubChem <a href="#">[2]</a>   |
| Canonical SMILES  | CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)O[O-]   | PubChem <a href="#">[2]</a>   |
| Synonyms          | 4-Fluoro-2-nitro-benzoic acid<br>tert-butyl ester, tert-butyl 4-fluoro-2-nitro-benzoate | PubChem <a href="#">[2]</a>   |
| PubChem CID       | 57447321  | PubChem <a href="#">[2]</a>   |

## Structural Representation

The relationship between the starting material, 4-fluoro-2-nitrobenzoic acid, and the final product, its tert-butyl ester, is a fundamental esterification reaction.

Figure 1: Esterification of 4-Fluoro-2-nitrobenzoic acid

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#### Esterification of 4-Fluoro-2-nitrobenzoic acid

## Physicochemical and Safety Data

Understanding the physical properties and safety hazards is paramount for the safe handling, storage, and application of any chemical compound.

## Physicochemical Properties

While experimental data for **tert-butyl 4-fluoro-2-nitrobenzoate** is not widely published, computed properties from reliable databases provide valuable estimates. For reference, the melting point of the precursor, 4-fluoro-2-nitrobenzoic acid, is 140-145 °C.

| Property                       | Value (Computed)    | Source     |
|--------------------------------|---------------------|------------|
| Molecular Weight               | 241.22 g/mol        | PubChem[2] |
| XLogP3                         | 2.9                 | PubChem[2] |
| Hydrogen Bond Donor Count      | 0                   | PubChem[2] |
| Hydrogen Bond Acceptor Count   | 5                   | PubChem[2] |
| Rotatable Bond Count           | 3                   | PubChem[2] |
| Exact Mass                     | 241.07503603 Da     | PubChem[2] |
| Topological Polar Surface Area | 72.1 Å <sup>2</sup> | PubChem[2] |
| Complexity                     | 308                 | PubChem[2] |

## Safety and Hazard Information

Based on available Safety Data Sheets (SDS) for this compound and closely related analogues, caution is advised during handling. The primary hazards are associated with skin, eye, and respiratory irritation.

GHS Hazard Classification (Anticipated): While a definitive GHS classification from ECHA is not available, based on data for analogous compounds like methyl 2-fluoro-4-nitrobenzoate, the following hazards are anticipated:

- Skin Irritation (Category 2)
- Eye Irritation (Category 2)
- Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System

Pictograms:

-  alt text

Hazard Statements (Anticipated):

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

#### Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

#### First Aid Measures:

- Inhalation: Move victim to fresh air. If breathing is difficult, give oxygen[1].
- Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water[1].
- Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor[1].
- Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately[1].

## Synthesis and Manufacturing

The primary route to **tert-butyl 4-fluoro-2-nitrobenzoate** is through the esterification of its corresponding carboxylic acid. While direct esterification with tert-butanol under acidic conditions can be challenging due to the potential for alcohol dehydration, modern methods offer efficient and high-yield alternatives.

## Synthesis of the Precursor: 4-Fluoro-2-nitrobenzoic Acid

The starting material, 4-fluoro-2-nitrobenzoic acid, can be synthesized via the oxidation of 4-fluoro-2-nitrotoluene. A common method involves using a strong oxidizing agent like potassium permanganate ( $\text{KMnO}_4$ ) in an aqueous solution.

## Recommended Esterification Protocol

A highly effective and mild method for the synthesis of tert-butyl esters from carboxylic acids involves the use of di-tert-butyl dicarbonate ( $(\text{Boc})_2\text{O}$ ) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP)[3][4]. This method avoids harsh acidic conditions and the byproducts (tert-butanol and  $\text{CO}_2$ ) are volatile, simplifying purification[3].

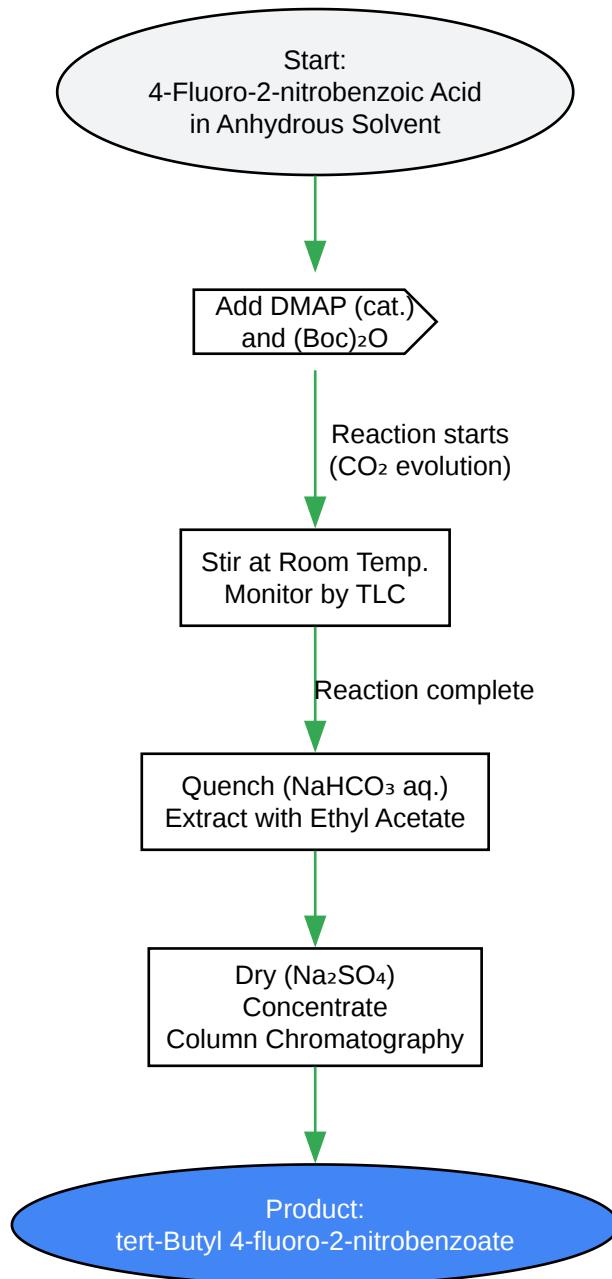
Reaction: 4-Fluoro-2-nitrobenzoic acid +  $(\text{Boc})_2\text{O}$  --(DMAP catalyst)--> **tert-Butyl 4-fluoro-2-nitrobenzoate** +  $\text{CO}_2$  + tert-Butanol

### Step-by-Step Methodology:

- Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-fluoro-2-nitrobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
- Addition of Reagents: Add 4-(Dimethylamino)pyridine (DMAP, ~0.1 eq.) to the solution. Follow with the dropwise addition of di-tert-butyl dicarbonate ( $(\text{Boc})_2\text{O}$ , ~1.1-1.2 eq.) at room temperature.
- Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid. Effervescence ( $\text{CO}_2$  evolution) is typically observed.
- Work-up: Once the reaction is complete, quench the mixture with a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) to neutralize any remaining acid and DMAP.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified

by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **tert-butyl 4-fluoro-2-nitrobenzoate**.

Figure 2: Synthesis Workflow



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Synthesis Workflow

## Analytical Characterization

While specific, verified spectra for **tert-butyl 4-fluoro-2-nitrobenzoate** are not readily available in public databases, this section outlines the expected analytical data based on its structure and data from analogous compounds. Researchers should perform their own characterization to confirm identity and purity.

- <sup>1</sup>H NMR (Proton NMR):
  - tert-Butyl group: A characteristic singlet peak integrating to 9 protons would be expected around  $\delta$  1.5-1.6 ppm.
  - Aromatic protons: Three protons on the aromatic ring would appear as multiplets in the downfield region ( $\delta$  7.5-8.5 ppm), with splitting patterns influenced by the fluorine and nitro groups.
- <sup>13</sup>C NMR (Carbon NMR):
  - Ester carbonyl: A peak in the range of  $\delta$  160-165 ppm.
  - tert-Butyl group: Two peaks, one for the quaternary carbon ( $\sim\delta$  82-85 ppm) and one for the methyl carbons ( $\sim\delta$  28 ppm).
  - Aromatic carbons: Six distinct peaks in the aromatic region ( $\delta$  115-165 ppm), with the carbon attached to the fluorine showing a large C-F coupling constant.
- IR (Infrared) Spectroscopy:
  - C=O stretch (ester): A strong absorption band around 1720-1740  $\text{cm}^{-1}$ .
  - NO<sub>2</sub> stretches: Two strong absorption bands, one asymmetric ( $\sim$ 1530-1550  $\text{cm}^{-1}$ ) and one symmetric ( $\sim$ 1340-1360  $\text{cm}^{-1}$ ).
  - C-F stretch: An absorption band in the region of 1200-1300  $\text{cm}^{-1}$ .
  - C-O stretch (ester): Bands in the 1100-1300  $\text{cm}^{-1}$  region.
- Mass Spectrometry (MS):
  - Molecular Ion (M<sup>+</sup>): The molecular ion peak would be expected at m/z = 241.

- Fragmentation: A prominent fragment would be the loss of the tert-butyl group (57 mass units) leading to a peak at  $m/z = 184$ . Further fragmentation could involve the loss of  $\text{CO}_2$  or the nitro group.

## Applications and Field Insights

The utility of **tert-butyl 4-fluoro-2-nitrobenzoate** stems from the orthogonal reactivity of its functional groups. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions without affecting other parts of the molecule[5]. This is particularly advantageous in complex, multi-step syntheses common in pharmaceutical and agrochemical research.

The fluoro and nitro groups on the aromatic ring are key functionalities for further elaboration. The nitro group can be readily reduced to an amine, which can then participate in a wide range of coupling reactions to build more complex molecular architectures. The fluorine atom can influence the electronic properties of the molecule and is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity.

While specific patents detailing the use of CAS 942271-60-5 are not prevalent, its precursor, 4-fluoro-2-nitrobenzoic acid, is cited in patents for the synthesis of various bioactive compounds, including platelet aggregation inhibitors[6]. The conversion of this acid to its tert-butyl ester is a logical and often necessary step in these synthetic pathways to enable subsequent chemical transformations. The isomeric compound, tert-butyl 2-fluoro-4-nitrobenzoate, is noted as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, underscoring the importance of this class of compounds in drug discovery[7][8].

## Conclusion

**Tert-butyl 4-fluoro-2-nitrobenzoate** is a strategically functionalized aromatic building block with significant potential in synthetic organic chemistry. Its combination of a stable protecting group and reactive functionalities makes it an attractive intermediate for the synthesis of complex target molecules. While a lack of readily available experimental data necessitates careful characterization by the end-user, the synthetic routes are accessible and its potential applications in medicinal and materials chemistry are clear. This guide provides the foundational knowledge required for its safe and effective use in a research and development setting.

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- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl 4-fluoro-2-nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1441407#tert-butyl-4-fluoro-2-nitrobenzoate-synonyms-and-identifiers]

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